3-Methoxy-2-methylbenzenethiol
Description
3-Methoxy-2-methylbenzenethiol (CAS: Not explicitly provided in evidence) is a substituted benzenethiol derivative featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the aromatic ring. Its structure is characterized by intramolecular interactions (e.g., hydrogen bonding) and steric effects due to the proximity of substituents, which influence its physical properties and chemical behavior .
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
3-methoxy-2-methylbenzenethiol |
InChI |
InChI=1S/C8H10OS/c1-6-7(9-2)4-3-5-8(6)10/h3-5,10H,1-2H3 |
InChI Key |
PSHGYSFLYYILEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Methoxy-Substituted Compounds
| Compound | Boiling Point (°C) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 3-Methoxybenzaldehyde | 276.1 | - | Aldehyde, Methoxy |
| 3-Methoxybenzoic acid | - | 553.5 | Carboxylic acid, Methoxy |
| This compound* | ~250–280 (estimated) | ~50–100 (estimated) | Thiol, Methoxy, Methyl |
Table 2: Reactivity Comparison
Research Findings and Implications
- Synthetic Efficiency : Starting from pre-substituted anthranilic acids () ensures high yields and purity for derivatives like this compound, avoiding post-synthetic modifications that generate isomer mixtures .
- Thiol vs. Hydroxyl Reactivity : Unlike hydroxyl groups in benzaldehyde derivatives (), the thiol group in this compound offers superior nucleophilicity, enabling thioetherification or metal-catalyzed transformations .
- Derivatives like 3-methoxy-2-methylbenzoyl chloride () highlight the need for rigorous safety protocols during synthesis .
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